Osmium(III) chloride hydrate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

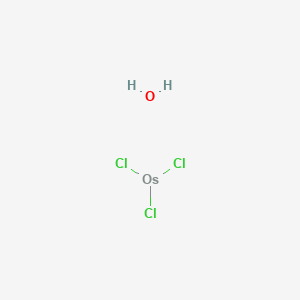

Structure

2D Structure

特性

IUPAC Name |

trichloroosmium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Os/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHOLOMEVBPRQY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Os](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OOs | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583435 | |

| Record name | Trichloroosmium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14996-60-2 | |

| Record name | Trichloroosmium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osmium (III) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Osmium(III) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Osmium(III) chloride hydrate (OsCl₃·xH₂O), a crucial precursor in the synthesis of various osmium compounds and catalysts. This document details established synthetic protocols and outlines key characterization techniques for this inorganic compound.

Properties of this compound

This compound is a dark green to black crystalline solid.[1] It is soluble in water and is utilized as a precursor for the production of various osmium complexes, including dichlorodihydridoosmium compounds and arene complexes.[1]

| Property | Value | Reference |

| Chemical Formula | OsCl₃·xH₂O | [2] |

| Appearance | Dark green to black crystals or powder | [1] |

| Molar Mass | 296.59 g/mol (anhydrous basis) | [2] |

| Solubility | Soluble in water | [1] |

| CAS Number | 14996-60-2 (hydrate) | [2] |

Synthesis of this compound

Two primary methods for the synthesis of Osmium(III) chloride are well-established: the direct chlorination of osmium metal and the thermal decomposition of Osmium(IV) chloride. The hydrated form is typically obtained by dissolving the anhydrous chloride in water or by carrying out the synthesis in the presence of moisture.

Synthesis by Direct Chlorination of Osmium Metal

This method involves the high-temperature reaction of osmium metal with dry chlorine gas.

Experimental Protocol:

A detailed procedure for the synthesis of anhydrous Osmium(III) chloride can be adapted from G. Brauer's "Handbook of Preparative Inorganic Chemistry." The hydrate is subsequently formed by the controlled addition of water.

-

Apparatus Setup: A quartz or porcelain tube is placed inside a tube furnace capable of reaching temperatures up to 700°C. One end of the tube is connected to a source of dry chlorine gas, and the other end is connected to a collection vessel and a system for trapping unreacted chlorine.

-

Starting Material: A known quantity of pure osmium metal powder is placed in a porcelain boat and positioned in the center of the reaction tube.

-

Reaction Conditions: A slow stream of dry chlorine gas is passed over the osmium metal while the furnace is gradually heated to between 650°C and 700°C.

-

Reaction: The osmium metal reacts with the chlorine gas to form volatile Osmium(IV) chloride (OsCl₄), which is carried along the gas stream. As the OsCl₄ moves to a cooler region of the tube (around 500°C), it decomposes to the less volatile, dark, crystalline Osmium(III) chloride (OsCl₃).

-

Product Collection: The black, crystalline OsCl₃ is collected in the cooler part of the reaction tube.

-

Purification: The product is cooled to room temperature under a stream of inert gas (e.g., argon or nitrogen) to remove any residual chlorine.

-

Hydration: To obtain the hydrated form, the anhydrous Osmium(III) chloride is carefully dissolved in deoxygenated water. The solution is then typically evaporated under reduced pressure to yield the crystalline hydrate. The exact degree of hydration may vary depending on the drying conditions.

Reaction: 2 Os(s) + 3 Cl₂(g) → 2 OsCl₃(s)

Synthesis by Thermal Decomposition of Osmium(IV) Chloride

This method involves the controlled heating of Osmium(IV) chloride to induce its decomposition into Osmium(III) chloride and chlorine gas.[1]

Experimental Protocol:

-

Starting Material: A sample of Osmium(IV) chloride (OsCl₄) is placed in a suitable reaction vessel, such as a quartz tube.

-

Reaction Conditions: The vessel is heated under a slow stream of an inert gas (e.g., argon or nitrogen) or under vacuum.

-

Decomposition: Upon heating, OsCl₄ decomposes to form the solid Osmium(III) chloride and chlorine gas. The exact temperature for this decomposition can vary but is generally in the range of 400-500°C.

-

Product Collection: The resulting black solid, Osmium(III) chloride, remains in the reaction vessel.

-

Hydration: Similar to the previous method, the anhydrous product can be dissolved in water and recrystallized to obtain the hydrated form.

Reaction: 2 OsCl₄(s) → 2 OsCl₃(s) + Cl₂(g)

References

An In-depth Technical Guide to the Physicochemical Properties of Osmium(III) Chloride Hydrate

Audience: Researchers, scientists, and drug development professionals.

Abstract: Osmium(III) chloride hydrate (OsCl₃·xH₂O) is an important precursor material in inorganic and organometallic chemistry.[1] Its utility as a catalyst and starting material for the synthesis of novel osmium complexes necessitates a thorough understanding of its fundamental physicochemical properties.[2][3] This guide provides a consolidated overview of its key characteristics, detailed experimental protocols for their determination, and logical workflows for analysis.

Chemical Identity and Physical Properties

This compound is a dark green to black crystalline solid.[1][4] It is most commonly available as a trihydrate, OsCl₃·3H₂O.[5] The compound is known for its high stability under standard conditions and its solubility in water, which makes it a versatile reagent in aqueous media.[2][6]

Table 1: Chemical Identifiers and Physical Data for this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [7] |

| Synonyms | Osmium trichloride hydrate, Trichloroosmium hydrate | [5] |

| CAS Number | 14996-60-2 (hydrated form) | [1][7] |

| Molecular Formula | OsCl₃·xH₂O (commonly OsCl₃·3H₂O) | [5] |

| Molecular Weight | ~350.6 g/mol (as trihydrate) | |

| 296.59 g/mol (anhydrous basis) | [7] | |

| Appearance | Dark green, dark red to black powder or crystals | [1][4] |

| Melting Point | Decomposes above 500 °C | [4] |

| Solubility in Water | Very soluble | [8][9] |

| Density | Not well-reported |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized methodologies for determining the key properties of this compound.

Thermogravimetric analysis is used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere.[10] This technique is ideal for determining the water of hydration and the decomposition temperature of hydrated salts.[3]

Methodology:

-

Instrument Setup: Calibrate a thermogravimetric analyzer according to the manufacturer's specifications. A standard TGA consists of a high-precision balance, a furnace, and a purge gas system.[11]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.[12]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a linear rate, typically 10 °C/min, up to a final temperature of 600 °C.[12] The temperature range should be sufficient to observe both dehydration and decomposition.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to generate a TG curve.

-

The first significant mass loss step at lower temperatures (typically < 200 °C) corresponds to the loss of water of hydration. The stoichiometric number of water molecules can be calculated from this percentage loss.

-

The subsequent mass loss at higher temperatures (> 500 °C) indicates the decomposition of the anhydrous OsCl₃.

-

The derivative of the TG curve (DTG curve) can be plotted to precisely identify the temperatures of maximum mass loss rate for each step.[10]

-

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.[13] It involves equilibrating an excess amount of the solid solute with a solvent for an extended period.[2]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to several sealed flasks containing a precise volume of deionized water (e.g., 10 mL). The excess solid should be clearly visible.

-

Place the flasks in a constant-temperature shaker bath, maintained at a specific temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[4][8]

-

-

Sample Separation:

-

After equilibration, allow the flasks to stand undisturbed in the temperature bath for several hours to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any suspended solid particles. This step must be performed quickly to avoid temperature changes.

-

-

Concentration Analysis:

-

Accurately dilute the clear filtrate with a known volume of deionized water.

-

Determine the concentration of Osmium in the diluted solution using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS), due to the colored nature of the ion.

-

Prepare a calibration curve using standard solutions of known Osmium concentrations to quantify the result.[2]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in units such as g/100 mL or mol/L. Repeat the experiment at least three times to ensure reproducibility.[8]

-

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and unit cell parameters.[14][15]

Methodology:

-

Crystal Growth:

-

The first and most critical step is to grow a high-quality single crystal of this compound, typically >0.1 mm in all dimensions.[14][16]

-

A common method is the slow evaporation of a saturated aqueous solution. Dissolve the compound in water at a slightly elevated temperature and allow the solvent to evaporate slowly over several days in a vibration-free environment.

-

Alternative methods include slow cooling of a saturated solution or vapor diffusion.[17]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head and place it within an X-ray diffractometer.

-

Cool the crystal in a stream of cold nitrogen gas (typically ~100 K) to minimize thermal vibrations and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and rotate it, collecting the diffraction pattern (angles and intensities of reflected beams) on a detector.[16]

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to determine the unit cell dimensions and space group of the crystal.

-

Solve the "phase problem" using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

-

Build an atomic model into the electron density map, identifying the positions of the osmium, chlorine, and oxygen atoms.

-

Refine the atomic positions, bond lengths, and angles against the experimental data until the model converges with the observed diffraction pattern. The final refined structure provides a detailed molecular geometry.[16]

-

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. bioassaysys.com [bioassaysys.com]

- 3. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 4. enamine.net [enamine.net]

- 5. Osmium(III) chloride - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Osmium(III) chloride 14996-60-2 [sigmaaldrich.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Osmium Chloride Hydrate - ESPI Metals [espimetals.com]

- 10. egyankosh.ac.in [egyankosh.ac.in]

- 11. etamu.edu [etamu.edu]

- 12. studycorgi.com [studycorgi.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Elusive Structure: A Guide to the Prospective Crystal Analysis of Osmium(III) Chloride Hydrate

For Immediate Release

Shanghai, China – December 12, 2025 – Despite its established presence in chemical synthesis, a comprehensive, publicly available single-crystal X-ray diffraction analysis of osmium(III) chloride hydrate (OsCl₃·nH₂O) remains conspicuously absent from the scientific literature. This technical guide addresses this knowledge gap by outlining the established properties of this compound and presenting a standardized, in-depth experimental protocol that would be employed for its definitive crystal structure determination. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in the structural chemistry of osmium compounds.

Introduction to this compound

This compound, commonly available as the trihydrate (OsCl₃·3H₂O), is an inorganic compound that presents as dark green or black-brown crystals.[1] It is recognized for its solubility in water and its crucial role as a precursor in the synthesis of various organometallic osmium complexes, including arene and dichlorodihydridoosmium compounds.[1] While its chemical properties and applications are appreciated, the precise three-dimensional arrangement of its atoms in the crystalline state—a critical factor influencing its reactivity and physical properties—has not been detailed in available literature.

Generalized Experimental Protocol for Crystal Structure Determination

The definitive method for elucidating the atomic arrangement of a crystalline solid is single-crystal X-ray crystallography. The following protocol outlines the necessary steps to perform such an analysis on this compound.

Single Crystal Growth

The initial and often most challenging step is the cultivation of high-quality single crystals. For this compound, this would typically involve the slow evaporation of a saturated aqueous solution. The process must be meticulously controlled to yield crystals of suitable size (approximately 0.1-0.3 mm in all dimensions) and high optical clarity, free from twinning or other defects.

Crystal Mounting and Cryo-cooling

A carefully selected crystal is mounted on a goniometer head using a cryoloop. To mitigate crystal degradation from atmospheric exposure and to reduce thermal motion during data collection, the crystal is coated in a cryoprotectant oil (e.g., Paratone-N) and flash-cooled in a stream of cold nitrogen gas, typically to a temperature of 100 K.

X-ray Diffraction Data Collection

The mounted and cooled crystal is then subjected to analysis on a single-crystal X-ray diffractometer. A monochromatic X-ray beam, generated from either a molybdenum (Mo) or copper (Cu) source, is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are recorded by a detector. The resulting data frames contain the positions and intensities of the diffracted X-rays.

Data Processing and Structure Solution

Specialized software is used to process the raw diffraction data. This involves:

-

Indexing: Determining the unit cell parameters and crystal lattice type from the diffraction spot positions.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Absorption Correction: Correcting for experimental variations and the absorption of X-rays by the crystal.

Following data reduction, the crystal structure is solved. The heavy osmium atom is typically located first using Patterson or direct methods. Subsequent Fourier analysis of the diffraction data reveals the positions of the lighter chlorine and oxygen atoms.

Structure Refinement

The initial atomic model is refined using a full-matrix least-squares method. This iterative process adjusts atomic positions, and their anisotropic displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms on the water molecules are often located in the difference Fourier map or placed at geometrically calculated positions. The quality of the final structure is assessed by figures of merit such as the R-factor (R1) and the weighted R-factor (wR2).

Data Presentation and Visualization

Upon successful structure determination, the crystallographic data would be presented in standardized tables.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound. This table would summarize the key parameters of the crystal and the data collection and refinement process.

| Parameter | Value (Example) |

| Empirical formula | H₆Cl₃O₃Os |

| Formula weight | 350.63 |

| Temperature | 100(2) K |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 5.8 Å, b = 9.5 Å, c = 10.2 Å, β = 95° |

| Volume | 558 ų |

| Z | 4 |

| Density (calculated) | 4.17 g/cm³ |

| Refinement method | Full-matrix least-squares on F² |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.085 |

Table 2: Hypothetical Selected Interatomic Distances and Angles. This table would provide crucial information on the coordination environment of the osmium center.

| Bond | Length (Å) | Angle | Degrees (°) |

| Os-Cl1 | 2.35(1) | Cl1-Os-Cl2 | 90.5(1) |

| Os-Cl2 | 2.36(1) | Cl1-Os-O1 | 89.8(1) |

| Os-O1 | 2.05(3) | O1-Os-O2 | 88.5(2) |

Experimental Workflow Visualization

To clarify the logical flow of the crystallographic experiment, the following workflow diagram is provided.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, the protocols and methodologies to achieve this are well-established. This guide provides the necessary theoretical and procedural framework to empower researchers to undertake this analysis. The resulting structural data will be invaluable for a deeper understanding of the chemistry of osmium and will aid in the rational design of new catalysts and materials for a variety of applications, including in the field of drug development.

References

Navigating the Solubility Landscape of Osmium(III) Chloride Hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium(III) chloride hydrate (OsCl₃·nH₂O) is a compound of significant interest in catalysis and materials science.[1][2] Its application in organic synthesis, particularly as a catalyst, necessitates a thorough understanding of its behavior in non-aqueous media.[1][2] However, a comprehensive dataset on the solubility of this compound in organic solvents is notably absent in readily available scientific literature. This guide provides a summary of the existing qualitative data, outlines a detailed experimental protocol for determining solubility, and presents a logical workflow to assist researchers in systematically characterizing the solubility of this compound.

Qualitative Solubility Data

The available information regarding the solubility of osmium(III) chloride and its hydrate in organic solvents is limited and at times conflicting. While the anhydrous form, Osmium(III) chloride, is reported to be insoluble in organic solvents[3], some sources suggest it is sparingly soluble in diethyl ether and soluble in ethanol.

For the hydrate form, while its solubility in water is well-established[1][4], its interaction with organic solvents is less clear. A material safety data sheet lists organic solvents as incompatible materials, which may suggest reactivity rather than simple insolubility.[5] This ambiguity underscores the need for empirical determination of solubility for specific solvent systems.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an organic solvent of interest. This method is adapted from standard laboratory procedures for solubility testing of inorganic and organic compounds.[6][7][8][9]

Objective: To determine the qualitative and, if possible, quantitative solubility of this compound in a selected organic solvent.

Materials:

-

This compound

-

Selected organic solvent(s) (e.g., ethanol, methanol, acetone, diethyl ether, tetrahydrofuran, dimethylformamide)

-

Small, dry test tubes or vials

-

Spatula

-

Vortex mixer or shaker

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Filtration apparatus (e.g., syringe filters, filter paper)

-

Spectrophotometer (optional, for quantitative analysis)

Procedure:

-

Qualitative Solubility Assessment:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by shaking for 1-2 minutes.

-

Allow the mixture to stand and visually inspect for any undissolved solid.

-

Record observations as "soluble," "sparingly soluble," or "insoluble."

-

-

Semi-Quantitative Solubility Determination (Saturation Method):

-

Accurately weigh a known amount of this compound (e.g., 100 mg) into a vial.

-

Add a small, measured volume of the organic solvent (e.g., 1 mL).

-

Seal the vial and place it in a temperature-controlled environment.

-

Agitate the mixture for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm that excess solid remains.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Take a known volume of the clear filtrate and evaporate the solvent.

-

Weigh the remaining solid residue.

-

Calculate the solubility in g/L or mg/mL.

-

-

Quantitative Solubility Determination (Spectroscopic Method - if applicable):

-

If this compound exhibits a characteristic absorbance in the UV-Vis spectrum in the chosen solvent, a calibration curve can be constructed.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Prepare a saturated solution as described in the semi-quantitative method.

-

Dilute the saturated filtrate to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution to determine the solubility.

-

Safety Precautions:

-

Osmium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound before commencing any experimental work.[4][5]

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for a researcher to follow when investigating the solubility of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Osmium (III) chloride CAS#: 13444-93-4 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Osmium Chloride Hydrate - ESPI Metals [espimetals.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. saltise.ca [saltise.ca]

- 9. chem.ws [chem.ws]

An In-depth Technical Guide on the Early Studies and Discovery of Osmium Trichloride Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmium, the densest naturally occurring element, was discovered in 1803 by the English chemist Smithson Tennant.[1] He isolated the element from the black residue remaining after dissolving crude platinum in aqua regia.[1][2] The name "osmium" is derived from the Greek word "osme," meaning smell, a reference to the pungent and toxic odor of its volatile tetroxide (OsO₄).[1][2] While the discovery of the element itself was a significant milestone, the subsequent investigation into its compounds, particularly its chlorides, laid the groundwork for understanding the rich and complex chemistry of this platinum group metal. This technical guide provides a detailed overview of the early studies and discovery of osmium trichloride (OsCl₃), focusing on the foundational experimental work that first brought this compound to light.

Early Synthetic Routes and Characterization

The initial preparations of osmium chlorides were challenging due to the inertness of osmium metal and the toxicity of its volatile oxide. Early researchers developed two primary methods for the synthesis of osmium trichloride, which remain fundamental to this day.

Direct Chlorination of Osmium Metal

The most direct route to osmium trichloride involves the reaction of metallic osmium with chlorine gas at elevated temperatures. Early investigations, notably the comprehensive work of Otto Ruff and Ferd. Bornemann published in 1910, detailed this process.

Experimental Protocol: Synthesis of Osmium Trichloride by Direct Chlorination (based on Ruff and Bornemann, 1910)

-

Apparatus: A porcelain or silica tube heated in a furnace, connected to a source of dry chlorine gas and a condensation apparatus.

-

Procedure:

-

Finely divided osmium metal is placed in a porcelain boat within the reaction tube.

-

A stream of dry chlorine gas is passed over the osmium metal.

-

The furnace is heated to a temperature of 650-700°C.

-

The volatile osmium chlorides formed are carried by the chlorine stream to a cooler part of the apparatus where they condense.

-

Osmium tetrachloride (OsCl₄), being more volatile, condenses further down the tube, while the less volatile, dark, crystalline osmium trichloride (OsCl₃) deposits in the hotter zones of the condenser.

-

-

Observations: Ruff and Bornemann described the anhydrous osmium trichloride as black, needle-like crystals.

Thermal Decomposition of Osmium Tetrachloride

The second key method for preparing osmium trichloride is through the thermal decomposition of osmium tetrachloride. This process takes advantage of the lower thermal stability of OsCl₄ compared to OsCl₃.

Experimental Protocol: Synthesis of Osmium Trichloride by Thermal Decomposition of Osmium Tetrachloride (based on Ruff and Bornemann, 1910)

-

Apparatus: A sealed, evacuated glass tube or a tube under a slow stream of an inert gas like nitrogen or carbon dioxide.

-

Procedure:

-

Osmium tetrachloride is placed in the tube.

-

The tube is heated to a temperature above 350°C.

-

The OsCl₄ decomposes, releasing chlorine gas and leaving behind solid OsCl₃.

-

The chlorine gas can be removed by a stream of inert gas or by evacuation.

-

-

Reaction: 2OsCl₄(s) → 2OsCl₃(s) + Cl₂(g)

-

Observations: The resulting osmium trichloride is a dark, crystalline solid.

The following diagram illustrates the workflow for these early synthetic methods.

Hydrated Osmium Trichloride

In addition to the anhydrous form, early researchers also identified a hydrated form of osmium trichloride, OsCl₃·3H₂O. This compound was typically prepared by dissolving osmium tetroxide in hydrochloric acid in the presence of a reducing agent, such as ethanol.

Experimental Protocol: Synthesis of Hydrated Osmium Trichloride

-

Starting Materials: Osmium tetroxide (OsO₄), concentrated hydrochloric acid (HCl), ethanol (C₂H₅OH).

-

Procedure:

-

Osmium tetroxide is dissolved in concentrated hydrochloric acid.

-

Ethanol is added to the solution, which acts as a reducing agent, reducing the osmium from the +8 to the +3 oxidation state.

-

The solution is gently heated or allowed to stand, during which time the color changes, indicating the formation of the Os(III) species.

-

Upon evaporation of the solvent, dark green crystals of osmium trichloride trihydrate (OsCl₃·3H₂O) are obtained.

-

Quantitative Data from Early Studies

The quantitative data available from the early 20th-century literature is primarily focused on the elemental composition and physical properties. The work of Ruff and Bornemann provided some of the first reliable data.

| Property | Anhydrous OsCl₃ (Ruff & Bornemann, 1910) | Hydrated OsCl₃·3H₂O (Later work) |

| Appearance | Black, needle-like crystals | Dark green crystals |

| Molecular Weight | 296.58 g/mol (calculated) | 350.62 g/mol (calculated) |

| Melting Point | Decomposes above 500°C | Decomposes on heating |

| Solubility in Water | Sparingly soluble | Soluble |

| Solubility in Acids | Insoluble in non-oxidizing acids | Soluble in hydrochloric acid |

Logical Relationships in Early Osmium Chloride Chemistry

The early studies established a clear relationship between the different oxidation states of osmium chlorides and their interconversion. The following diagram illustrates these relationships.

Conclusion

The pioneering work on the synthesis and characterization of osmium trichloride in the late 19th and early 20th centuries provided the fundamental knowledge upon which modern osmium chemistry is built. The direct chlorination of osmium metal and the thermal decomposition of its tetrachloride were established as the primary routes to the anhydrous compound, while the reduction of osmium tetroxide in hydrochloric acid yielded the hydrated form. These early studies, though lacking the sophisticated analytical techniques of today, demonstrated meticulous experimental skill and laid a crucial foundation for the future exploration of the diverse and fascinating chemistry of osmium and its compounds.

References

Thermal Decomposition of Osmium(III) Chloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of osmium(III) chloride hydrate (OsCl₃·nH₂O), a compound of significant interest in catalysis and materials science. Due to a notable scarcity of specific experimental data in publicly accessible literature, this document synthesizes established chemical principles with analogous data from related platinum group and rare earth metal chloride hydrates to propose a scientifically grounded decomposition pathway. This guide outlines the expected thermal behavior, potential intermediates, and final products, supported by theoretical calculations. Furthermore, it furnishes detailed, generalized experimental protocols for researchers seeking to undertake empirical studies using thermogravimetric analysis (TGA) and coupled techniques.

Introduction

Osmium(III) chloride, particularly in its hydrated form (commonly the trihydrate, OsCl₃·3H₂O), serves as a critical precursor in the synthesis of various osmium complexes, which are finding increasing application in organic synthesis, catalysis, and the development of advanced materials. Understanding the thermal stability and decomposition pathway of this compound is paramount for its effective use and for ensuring safety, given the potential for hazardous off-gassing. The thermal decomposition process involves a series of chemical changes as the material is heated, leading to the loss of water of hydration and the eventual breakdown of the anhydrous salt.

This document serves as a technical resource, compiling the available information and presenting a hypothesized decomposition mechanism. It is important to note that while this guide is based on sound chemical theory, the quantitative data presented for this compound is largely theoretical and awaits empirical validation.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to be a multi-stage process. The exact nature of the products can be highly dependent on the experimental atmosphere (inert vs. oxidative).

-

Stage 1: Dehydration. At lower temperatures, the initial mass loss is attributed to the sequential or overlapping loss of water molecules. For the common trihydrate, this would proceed until the anhydrous OsCl₃ is formed.

-

Stage 2: Decomposition of Anhydrous Osmium(III) Chloride. Upon further heating, the anhydrous osmium(III) chloride will decompose. Literature suggests this occurs at temperatures exceeding 500°C.[1]

-

Stage 3: Formation of Products. The decomposition of OsCl₃ is complex. In an inert atmosphere, it may lead to the formation of metallic osmium and the release of chlorine gas. However, safety data indicates that hydrogen chloride (HCl) is a hazardous decomposition product, suggesting that hydrolysis reactions with residual water or atmospheric moisture might occur.[2] In an oxidative atmosphere (like air), there is a significant risk of forming the highly toxic and volatile osmium tetroxide (OsO₄).[1][3]

Quantitative Decomposition Data (Theoretical)

The following table summarizes the theoretical mass loss for the dehydration of osmium(III) chloride trihydrate (OsCl₃·3H₂O, Molar Mass: 350.62 g/mol ) and the estimated temperature ranges for the subsequent decomposition steps. Note: These values are calculated and estimated based on analogous compounds and should be confirmed by experimental analysis.

| Stage Number | Proposed Process | Estimated Temperature Range (°C) | Theoretical Mass Loss (%) | Evolved Gaseous Products | Solid Residue |

| 1 | Dehydration | 100 - 250 | 15.40% (for 3 H₂O) | H₂O | Anhydrous OsCl₃ |

| 2 | Decomposition | > 500 | Variable | Cl₂, HCl | Os (in inert atm.) |

| 3 | Oxidation (in air) | > 400 | Variable | Cl₂, OsO₄ | OsO₂ / Os |

Experimental Protocols

Detailed experimental investigation is required to fully elucidate the thermal decomposition of this compound. A general protocol for thermogravimetric analysis (TGA), often coupled with mass spectrometry (TGA-MS) for evolved gas analysis, is provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass change associated with the decomposition of this compound.

Instrumentation:

-

A calibrated thermogravimetric analyzer with a high-precision balance.

-

Alumina or platinum crucibles.[4]

-

A gas delivery system for controlling the furnace atmosphere (e.g., high-purity nitrogen for inert conditions, or dry air for oxidative conditions).

Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed directly into a pre-tared TGA crucible.[5]

-

Instrument Setup: The crucible is placed onto the TGA balance. The desired atmosphere is established with a constant purge gas flow rate (e.g., 50 mL/min).[6]

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a controlled, linear heating rate (e.g., 10°C/min).[6]

-

Data Acquisition: The instrument records the sample mass as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each mass loss step. The percentage mass loss for each step is calculated.

Coupled TGA-Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous species evolved during each stage of the thermal decomposition.

Instrumentation:

-

A TGA instrument coupled to a mass spectrometer via a heated transfer line.

Procedure:

-

The TGA protocol is followed as described in section 4.1.

-

The evolved gases from the TGA furnace are continuously transferred to the mass spectrometer.

-

The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range to detect expected products such as H₂O (m/z 18), HCl (m/z 36, 38), Cl₂ (m/z 70, 72, 74), and OsO₄ and its fragments.

-

The ion current for specific m/z values is plotted against temperature, allowing for the correlation of gas evolution with specific mass loss events observed in the TGA data.[7]

Visualizations

Proposed Decomposition Pathway

The following diagram illustrates the proposed logical workflow for the thermal decomposition of osmium(III) chloride trihydrate under different atmospheric conditions.

Caption: Proposed decomposition of OsCl₃·3H₂O.

Safety Considerations

The thermal decomposition of osmium compounds requires stringent safety protocols.

-

Toxicity: Osmium tetroxide (OsO₄) is extremely toxic, volatile, and can cause severe respiratory and eye damage.[3] All heating of osmium compounds, especially in an oxidizing atmosphere, must be conducted in a well-ventilated fume hood.

-

Corrosive Byproducts: Hydrogen chloride (HCl) gas is corrosive and an irritant.[2] Appropriate material selection for the experimental setup and exhaust scrubbing may be necessary.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and gloves, is mandatory. For handling larger quantities or in case of potential exposure to OsO₄, specialized respiratory protection should be considered.

Conclusion

While a definitive, empirically validated pathway for the thermal decomposition of this compound is not yet present in the available scientific literature, this guide provides a robust theoretical framework for researchers. The proposed multi-stage process, involving initial dehydration followed by decomposition of the anhydrous salt, is consistent with the behavior of similar metal chloride hydrates. The final products are highly dependent on the reaction atmosphere, with a critical safety note on the potential formation of toxic osmium tetroxide in the presence of an oxidant. The provided experimental protocols offer a starting point for the much-needed empirical studies that will fully elucidate the thermal characteristics of this important osmium compound.

References

An In-depth Technical Guide to the Magnetic Susceptibility of Osmium(III) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the magnetic susceptibility of Osmium(III) chloride hydrate (OsCl₃·nH₂O). Despite a thorough review of available scientific literature, specific quantitative experimental data on the magnetic susceptibility and effective magnetic moment of this compound remains elusive. This document, therefore, focuses on the theoretical framework, expected magnetic behavior based on its electronic structure, and detailed experimental protocols for determining its magnetic properties. The guide is intended to equip researchers with the necessary background and methodologies to investigate the magnetic characteristics of this compound and related Osmium(III) complexes.

Introduction to the Magnetic Properties of Osmium(III) Complexes

Osmium, a third-row transition metal, exhibits complex magnetic behavior due to the significant spin-orbit coupling effects characteristic of heavy elements. In its +3 oxidation state, osmium possesses a 5d⁵ electron configuration. The arrangement of these d-electrons in the presence of a ligand field, such as that provided by chloride ions and water molecules in this compound, determines the compound's magnetic properties.

For an octahedral coordination geometry, the five d-orbitals split into a lower energy t₂g set and a higher energy eg set. The filling of these orbitals dictates the number of unpaired electrons and, consequently, the magnetic moment. For a d⁵ system in an octahedral field, two spin states are possible:

-

Low Spin (S = 1/2): All five electrons occupy the t₂g orbitals (t₂g⁵), resulting in one unpaired electron.

-

High Spin (S = 5/2): Three electrons occupy the t₂g orbitals and two electrons occupy the eg orbitals (t₂g³eg²), leading to five unpaired electrons.

The preferred spin state depends on the ligand field strength. While chloride is generally considered a weak-field ligand, the high nuclear charge of osmium typically leads to a larger ligand field splitting, favoring low-spin configurations for its complexes. Therefore, this compound is expected to be in a low-spin state with one unpaired electron.

Expected Magnetic Behavior of this compound

Based on the predicted low-spin d⁵ configuration (one unpaired electron), this compound is expected to be paramagnetic. The theoretical spin-only magnetic moment (µ_so) can be calculated using the following formula:

µ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. For n=1, the spin-only magnetic moment is approximately 1.73 Bohr Magnetons (B.M.). However, for heavy elements like osmium, significant orbital contributions to the magnetic moment are expected, which can lead to experimental values that deviate from the spin-only value.

Data Presentation

A comprehensive search of scientific databases and literature did not yield specific quantitative data for the magnetic susceptibility of this compound. To facilitate future research and data comparison, the following table structure is recommended for presenting such data once it becomes available.

| Compound | Temperature (K) | Molar Magnetic Susceptibility (χ_M) / cm³mol⁻¹ | Effective Magnetic Moment (µ_eff) / B.M. | Method | Reference |

| OsCl₃·nH₂O | TBD | TBD | TBD | TBD | TBD |

TBD: To Be Determined

Experimental Protocols for Magnetic Susceptibility Measurement

The determination of the magnetic susceptibility of a compound like this compound can be accomplished using several established methods.[1] The choice of method often depends on the sample's physical state (powder, crystal), the required sensitivity, and the available equipment. Common techniques include the Gouy method, the Faraday method, and measurements using a Superconducting Quantum Interference Device (SQUID) magnetometer.[1][2]

Sample Preparation

-

Synthesis: this compound can be synthesized by the reaction of osmium metal with chlorine gas or by the controlled heating of osmium(IV) chloride.

-

Characterization: The synthesized compound should be thoroughly characterized to confirm its identity and purity using techniques such as X-ray diffraction (XRD), elemental analysis, and thermogravimetric analysis (TGA) to determine the degree of hydration.

-

Sample Packing: For measurements, a powdered sample is typically packed uniformly into a sample holder of known dimensions. The mass of the sample is accurately recorded.

Gouy Method

The Gouy method is a classical technique that measures the change in mass of a sample when it is placed in a magnetic field.[2][3]

-

A long, cylindrical sample tube is filled with the powdered this compound.

-

The tube is suspended from a balance such that one end is in a region of a strong, uniform magnetic field and the other end is in a region of negligible field.

-

The apparent change in mass upon application of the magnetic field is measured. Paramagnetic substances will be drawn into the field, resulting in an apparent increase in mass.

-

The mass susceptibility (χ_g) is calculated from the change in mass, the applied magnetic field strength, and the sample mass and length.

-

The molar susceptibility (χ_M) is then calculated by multiplying the mass susceptibility by the molar mass of the compound.

Faraday Method

The Faraday method utilizes a non-uniform magnetic field and measures the force exerted on a small sample.[1][2]

-

A small amount of the powdered sample is placed in a sample holder suspended from a microbalance.

-

The sample is positioned in a region of a non-uniform magnetic field where the product of the field and the field gradient is maximized.

-

The force exerted on the sample is measured by the microbalance.

-

The magnetic susceptibility is determined from this force, the sample mass, and the calibrated field gradient.

SQUID Magnetometry

SQUID magnetometry is a highly sensitive technique for measuring the magnetic properties of materials as a function of temperature and applied magnetic field.

-

A small, accurately weighed sample is placed in a suitable sample holder (e.g., a gelatin capsule or a straw).

-

The sample is introduced into the SQUID magnetometer.

-

The magnetic moment of the sample is measured as a function of temperature (typically from ~2 K to 300 K or higher) at a constant applied magnetic field.

-

The magnetic susceptibility (χ = M/H, where M is the measured magnetization and H is the applied magnetic field) is calculated from the data.

-

The effective magnetic moment (µ_eff) can be determined from the temperature-dependent susceptibility using the Curie-Weiss law: χ = C / (T - θ), where C is the Curie constant and θ is the Weiss temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination and analysis of the magnetic susceptibility of this compound.

Conclusion

While direct experimental data on the magnetic susceptibility of this compound is not currently available in the public domain, this guide provides the theoretical foundation and detailed experimental procedures necessary for its determination. Based on its d⁵ electronic configuration, a paramagnetic behavior with a magnetic moment influenced by significant spin-orbit coupling is anticipated. The methodologies outlined herein, particularly SQUID magnetometry, are recommended for obtaining precise and comprehensive magnetic data. Such data would be invaluable for a deeper understanding of the electronic structure of this compound and for the rational design of new osmium-based materials and therapeutics.

References

Spectroscopic Analysis of Osmium(III) Chloride Hydrate: An In-depth Technical Guide

This technical guide provides a detailed overview of the spectroscopic analysis of Osmium(III) chloride hydrate (OsCl₃·xH₂O) using Infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and inorganic chemistry, offering both theoretical insights and practical methodologies for the characterization of this compound.

Data Presentation: Expected Spectroscopic Features

The spectroscopic data for the [OsCl₆]³⁻ ion, which serves as a model for this compound, is summarized below.

Table 1: Expected Vibrational Spectroscopy Data for the [OsCl₆]³⁻ Moiety

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Activity |

| Raman | ~345 | ν₁ (A₁g) - Sym. Stretch | Active |

| Raman | ~270 | ν₂ (E_g) - Sym. Bend | Active |

| Raman | ~165 | ν₅ (T₂g) - Asym. Bend | Active |

| IR | ~320 | ν₃ (T₁u) - Asym. Stretch | Active |

| IR | ~160 | ν₄ (T₁u) - Asym. Bend | Active |

| Inactive | - | ν₆ (T₂u) - Asym. Bend | Inactive |

For a hydrated sample, broad IR bands corresponding to O-H stretching (~3400 cm⁻¹) and H-O-H bending (~1630 cm⁻¹) of water molecules are also expected.

Table 2: Expected UV-Vis Spectroscopy Data for the [OsCl₆]³⁻ Moiety

| Wavelength (nm) | Wavenumber (cm⁻¹) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment (d⁵ low-spin octahedral) |

| ~490 | ~20,400 | < 50 | Spin-forbidden d-d transitions (e.g., ²T₂g → ⁴T₁g) |

| ~440 | ~22,700 | < 50 | Spin-forbidden d-d transitions (e.g., ²T₂g → ⁴T₂g) |

| ~360 | ~27,800 | > 1,000 | Ligand-to-Metal Charge Transfer (LMCT: Cl⁻ π → Os³⁺ t₂g) |

| ~280 | ~35,700 | > 10,000 | Ligand-to-Metal Charge Transfer (LMCT: Cl⁻ σ → Os³⁺ e_g) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

2.1 Infrared (IR) Spectroscopy

-

Objective: To identify the vibrational modes of the Os-Cl bonds and the presence of water of hydration.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a KBr beam splitter and a DTGS detector.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade potassium bromide (KBr) in an oven to remove any adsorbed moisture.

-

Grind the KBr to a fine powder using an agate mortar and pestle.

-

Add the this compound sample to the KBr and mix thoroughly by grinding the two solids together.

-

Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in a sample holder and insert it into the spectrometer.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Perform a background subtraction.

-

Identify and label the characteristic absorption bands corresponding to Os-Cl vibrations and water of hydration.

-

2.2 Raman Spectroscopy

-

Objective: To identify the Raman-active vibrational modes of the Os-Cl bonds.

-

Instrumentation: A confocal Raman microscope equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm) and a CCD detector.

-

Sample Preparation:

-

Place a small amount of the crystalline this compound powder on a clean microscope slide.

-

-

Data Acquisition:

-

Focus the laser onto the sample using the microscope objective.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 100-500 cm⁻¹) to observe the Os-Cl vibrational modes.

-

Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.

-

-

Data Analysis:

-

Perform baseline correction to remove any fluorescence background.

-

Identify and assign the Raman bands corresponding to the Os-Cl vibrational modes.

-

2.3 UV-Vis Spectroscopy

-

Objective: To investigate the electronic transitions within the Osmium(III) complex, including d-d transitions and charge-transfer bands.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., dilute HCl to prevent hydrolysis).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

-

Data Acquisition:

-

Use a pair of matched quartz cuvettes (typically 1 cm path length).

-

Fill the reference cuvette with the solvent and the sample cuvette with the this compound solution.

-

Record the absorption spectrum over a wavelength range of 200-800 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Calculate the molar absorptivity (ε) for each absorption band using the Beer-Lambert law (A = εcl).

-

Assign the observed absorption bands to specific electronic transitions (d-d or charge transfer).

-

Visualization of Workflows and Relationships

3.1 Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the spectroscopic analysis of this compound.

3.2 Logical Relationship between Spectroscopic Techniques

Caption: Logical relationship between spectroscopic techniques for this compound analysis.

Electrochemical Properties of Osmium(III) Chloride Hydrate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of Osmium(III) chloride hydrate (OsCl₃·nH₂O) solutions. Due to the complex aqueous speciation of Osmium(III), this document synthesizes information from related osmium complexes and fundamental electrochemical principles to present a detailed understanding of its behavior. This guide covers the solution chemistry, expected redox behavior, and a standardized experimental protocol for electrochemical analysis. Quantitative data, where available for analogous systems, is summarized, and key concepts are visualized through diagrams to aid in comprehension. This document is intended for researchers and professionals working with osmium compounds in fields such as catalysis, materials science, and drug development.

Introduction

This compound is a common starting material in osmium chemistry, valued for its role as a precursor in the synthesis of a wide array of osmium complexes.[1] While the electrochemical properties of many of these derivative complexes are well-documented, the behavior of aqueous OsCl₃·nH₂O solutions is less extensively reported in the literature.[2] Understanding the fundamental electrochemistry of these solutions is crucial for controlling synthetic pathways and for the development of new applications.

This guide addresses the inherent complexity arising from the speciation of Os(III) in aqueous chloride media. In solution, Os(III) does not exist as a simple ion but rather as a dynamic equilibrium of various aquo- and chloro-complexes.[2] This speciation significantly influences the observed electrochemical properties.

Aqueous Solution Chemistry of this compound

Upon dissolution in water, this compound forms aquo-complexes, with the most likely initial species being hexaaquaosmium(III), [Os(H₂O)₆]³⁺.[2] The chloride ions from the parent salt, and any additional chloride from a supporting electrolyte, can then sequentially replace the water ligands. This results in a mixture of species with the general formula [OsClₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾⁺, where 'x' can range from 0 to 6.

The distribution of these species is dependent on several factors, primarily the concentration of chloride ions and the pH of the solution. At high chloride concentrations, the formation of higher chloro-complexes, such as [OsCl₅(H₂O)]²⁻ and [OsCl₆]³⁻, is favored. The pH of the solution will influence the hydrolysis of the Os-Cl bond and the deprotonation of coordinated water molecules, further diversifying the osmium species in solution.[3]

Caption: Speciation of Osmium(III) in aqueous chloride solutions.

Electrochemical Behavior

The electrochemical behavior of this compound solutions is characterized by the redox transitions of the various Os(III) species present. The primary redox couples of interest are Os(IV)/Os(III) and Os(III)/Os(II). The formal potentials of these couples are highly sensitive to the coordination environment of the osmium center.

3.1. Redox Potentials

Generally, an increase in the number of electron-donating ligands, such as chloride, is expected to stabilize the higher oxidation state (Os(IV)), leading to a less positive (more negative) redox potential for the Os(IV)/Os(III) couple. Conversely, the presence of π-acceptor ligands, which are not present in simple aqueous chloride solutions, tends to stabilize lower oxidation states.

The redox potentials are also expected to be pH-dependent, especially in cases where proton-coupled electron transfer (PCET) can occur, involving the deprotonation of coordinated water molecules upon oxidation or reduction.[2]

Table 1: Expected Influence of Experimental Parameters on Redox Potentials

| Parameter | Influence on Os(IV)/Os(III) Potential | Rationale |

| Increasing [Cl⁻] | Shift to more negative values | Stabilization of Os(IV) by electron-donating chloride ligands. |

| Decreasing pH | Shift to more positive values | Protonation of coordinated hydroxo/oxo ligands in Os(IV) species facilitates reduction. |

| Increasing pH | Shift to more negative values | Deprotonation of coordinated water on Os(III) species can facilitate oxidation. |

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining reproducible and comparable data for the electrochemical analysis of this compound solutions.

4.1. Preparation of Solutions

-

Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable acidic medium (e.g., 0.1 M HCl) to suppress extensive hydrolysis. The exact concentration of the stock solution should be determined by a reliable analytical technique, such as inductively coupled plasma mass spectrometry (ICP-MS).

-

Working Solutions: Prepare working solutions by diluting the stock solution with a supporting electrolyte of known concentration (e.g., 0.1 M KCl in 0.1 M HCl). The supporting electrolyte is crucial for minimizing solution resistance and controlling the ionic strength.

4.2. Electrochemical Cell Setup

A standard three-electrode cell configuration should be employed:

-

Working Electrode: A glassy carbon electrode (GCE) is a common choice due to its wide potential window and chemical inertness. Other suitable materials include platinum or gold. The electrode should be polished to a mirror finish with alumina slurry and thoroughly rinsed before each experiment.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode are appropriate choices. The reference electrode should be placed in close proximity to the working electrode via a Luggin capillary to minimize iR drop.

-

Counter Electrode: A platinum wire or graphite rod with a large surface area is typically used as the counter electrode.

Caption: Standard three-electrode electrochemical cell setup.

4.3. Cyclic Voltammetry (CV) Parameters

Cyclic voltammetry is a powerful technique to probe the redox behavior of the osmium species. The following parameters should be systematically varied:

-

Potential Range: The potential window should be wide enough to encompass the Os(IV)/Os(III) and Os(III)/Os(II) redox couples. A preliminary scan over a broad range is recommended.

-

Scan Rate (ν): Varying the scan rate (e.g., from 20 mV/s to 500 mV/s) can provide insights into the nature of the electrode processes (e.g., diffusion-controlled vs. surface-adsorbed).

-

Temperature: Temperature control can be important, as it affects diffusion coefficients and reaction kinetics.

Table 2: Typical Experimental Parameters for Cyclic Voltammetry

| Parameter | Recommended Value/Range |

| Working Electrode | Glassy Carbon (3 mm diameter) |

| Reference Electrode | Ag/AgCl (3 M KCl) |

| Counter Electrode | Platinum wire |

| Os(III) Concentration | 1 - 5 mM |

| Supporting Electrolyte | 0.1 - 1.0 M KCl |

| Solvent | Aqueous (e.g., 0.1 M HCl) |

| Scan Rate | 20 - 500 mV/s |

| Temperature | 25 °C |

Data Analysis and Interpretation

The data obtained from cyclic voltammetry experiments can be used to determine key electrochemical parameters.

5.1. Formal Potential (E°')

For a reversible or quasi-reversible redox couple, the formal potential can be estimated as the midpoint of the anodic (Epa) and cathodic (Epc) peak potentials:

E°' = (Epa + Epc) / 2

5.2. Diffusion Coefficient (D)

For a diffusion-controlled process, the peak current (ip) is related to the scan rate (ν) by the Randles-Sevcik equation. The diffusion coefficient can be calculated from the slope of a plot of ip versus ν¹/².

5.3. Electron Transfer Kinetics

The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is approximately 59 mV at 25 °C. Larger values of ΔEp indicate slower (quasi-reversible or irreversible) electron transfer.

Caption: Workflow for the analysis of cyclic voltammetry data.

Summary and Outlook

The electrochemical properties of this compound solutions are intrinsically linked to the complex speciation of Os(III) in aqueous chloride media. While direct and comprehensive quantitative data remains a subject for further research, this guide provides a foundational understanding based on established electrochemical principles and data from related osmium systems. By following the detailed experimental protocols outlined herein, researchers can obtain valuable and reproducible data to further elucidate the electrochemical behavior of this important osmium precursor. A systematic investigation of the effects of chloride concentration and pH on the redox potentials and kinetics of the various osmium aquo-chloro species will be a significant contribution to the field. This knowledge is essential for the rational design of synthetic routes to novel osmium-based catalysts, materials, and therapeutic agents.

References

- 1. americanelements.com [americanelements.com]

- 2. Osmium(III) chloride trihydrate | 135296-80-9 | Benchchem [benchchem.com]

- 3. Osmium( ii ) tethered half-sandwich complexes: pH-dependent aqueous speciation and transfer hydrogenation in cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01939B [pubs.rsc.org]

Technical Guide: Osmium(III) Chloride Hydrate (CAS 14996-60-2)

An In-depth Technical Guide on the Properties and Hazards of CAS number 14996-60-2

Audience: Researchers, Scientists, and Chemical Professionals

Disclaimer: The following information pertains to CAS number 14996-60-2, which is identified as Osmium(III) chloride hydrate. This is an inorganic compound and should not be confused with biologically active organic molecules. The data presented here focuses on its chemical properties and associated hazards.

Chemical and Physical Properties

This compound is an inorganic compound with the chemical formula OsCl₃·xH₂O[1]. It is primarily utilized in research and industrial applications, particularly in catalysis and as a precursor for the synthesis of other osmium-containing compounds[2][3][4]. This compound typically appears as a dark-colored solid, often with a crystalline structure, and is soluble in water[2].

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 14996-60-2 | [1][2][3][5][6][7][8][9][10] |

| Molecular Formula | OsCl₃·xH₂O | [1][4][5][6] |

| Molecular Weight | 296.59 g/mol (anhydrous basis) | [1][5][6] |

| Appearance | Dark red to black powder or crystals | [10][11] |

| Melting Point | 500 °C | [10][12] |

| Solubility | Soluble in water | [2] |

| Stability | Stable under recommended temperatures and pressures. Sensitive to moisture and air. | [2][5] |

Hazards and Safety Information

This compound is classified as a hazardous substance and requires careful handling. It is toxic if swallowed, in contact with skin, or if inhaled[11]. The compound causes skin irritation and serious eye irritation[1][5]. It may also cause respiratory irritation[1][5]. Due to the toxicity of osmium compounds, appropriate safety measures should always be taken when handling this substance[2].

Table 2: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification | Precautionary Statements | References |

| Acute Toxicity (Oral) | Acute Tox. 3 | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [1][13] |

| Acute Toxicity (Dermal) | Acute Tox. 3 | P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. | [1][13] |

| Acute Toxicity (Inhalation) | Acute Tox. 3 | P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician. | [1][13] |

| Skin Corrosion/Irritation | Skin Irrit. 2 | P264: Wash skin thoroughly after handling. | [1] |

| Serious Eye Damage/Irritation | Eye Irrit. 2 | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][13] |

| Specific target organ toxicity | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

Incompatible Materials: Strong oxidizing agents and finely powdered metals[5][11].

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce hydrogen chloride and osmium oxides[5].

Experimental Protocols

Due to the nature of this compound as a chemical reagent and catalyst precursor, detailed experimental protocols for its use are highly specific to the intended application. Below is a generalized workflow for handling and use in a laboratory setting.

Caption: General laboratory workflow for handling this compound.

Biological Activity and Signaling Pathways

There is no substantial evidence in the provided search results to suggest that this compound has specific biological activities or engages in signaling pathways in the manner of a therapeutic drug candidate. Its primary applications are in chemistry and materials science[2][3][4]. The toxicity of osmium compounds, in general, is a significant concern, and they are not typically investigated for therapeutic purposes in this form[2].

Synthesis

This compound is a commercially available chemical. The synthesis of this and other inorganic salts is typically carried out by specialized chemical manufacturers.

Conclusion

CAS number 14996-60-2, this compound, is a valuable precursor and catalyst in various chemical syntheses. However, it is a toxic inorganic compound that must be handled with stringent safety precautions. The information available does not support its use or investigation in the context of drug development or as a modulator of biological signaling pathways. Researchers and scientists should be aware of its hazardous nature and handle it according to established safety protocols.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. CAS 14996-60-2: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aksci.com [aksci.com]

- 6. strem.com [strem.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. This compound - Scharlab [scharlab.com]

- 9. 14996-60-2[OSMIUM(III)CHLORIDEHYDRATE]- Acmec Biochemical [acmec.com.cn]

- 10. This compound , 14996-60-2 - CookeChem [cookechem.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound CAS#: 14996-60-2 [m.chemicalbook.com]

- 13. americanelements.com [americanelements.com]

Methodological & Application

Osmium(III) Chloride Hydrate: A Versatile Catalyst Precursor in Organic Synthesis

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

Introduction

Osmium(III) chloride hydrate (OsCl₃·xH₂O) is a valuable and versatile precursor for a range of osmium-based catalysts employed in sophisticated organic transformations. While often not the primary catalytic species itself, its role as a stable and convenient starting material for generating highly active catalysts in situ is of significant interest to researchers in academia and the pharmaceutical industry. This document provides detailed application notes and experimental protocols for key organic reactions where this compound serves as a crucial catalytic precursor. The applications covered include the hydration of nitriles, the oxidation of alkanes, and the asymmetric dihydroxylation of olefins, showcasing the diverse utility of this compound in modern organic synthesis.

Catalytic Hydration of Aliphatic Nitriles to Amides

The conversion of nitriles to amides is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals and fine chemicals. Osmium-based catalysts have demonstrated high efficiency in this reaction. This compound is an excellent precursor for the synthesis of the active catalyst, OsH₆(PⁱPr₃)₂, which competently catalyzes the hydration of a variety of aliphatic nitriles.[1][2][3][4]

Quantitative Data Summary

| Substrate (Nitrile) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| Acetonitrile | 5 | 100 | 3 | 80 |

| Propionitrile | 5 | 100 | 3 | 95 |

| Isobutyronitrile | 5 | 100 | 3 | 98 |

| Pivalonitrile | 5 | 100 | 24 | 92 |

Data sourced from studies on the active catalyst prepared from this compound.[1][2]

Experimental Protocols

Protocol 1.1: Preparation of the Active Catalyst Precursor (OsH₆(PⁱPr₃)₂)

This protocol describes the synthesis of the active hexahydride osmium complex from this compound.

Materials:

-

This compound (OsCl₃·xH₂O)

-

Tri(isopropyl)phosphine (PⁱPr₃)

-

Sodium borohydride (NaBH₄)

-

Ethanol, anhydrous

-

Argon or Nitrogen gas supply

-

Standard Schlenk line and glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous ethanol.

-

Add a solution of tri(isopropyl)phosphine in ethanol to the flask.

-

Cool the mixture in an ice bath and slowly add sodium borohydride in small portions.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure.

-

Extract the residue with a non-polar solvent (e.g., hexane) and filter to remove inorganic salts.

-

Crystallize the product from the filtrate to obtain OsH₆(PⁱPr₃)₂ as a solid.

Protocol 1.2: General Procedure for Catalytic Hydration of Nitriles

Materials:

-

Aliphatic nitrile

-

OsH₆(PⁱPr₃)₂ (prepared as in Protocol 1.1)

-

Deionized water

-

Tetrahydrofuran (THF), anhydrous

-

Inert atmosphere (Argon or Nitrogen)

-

NMR tube or reaction vessel

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the aliphatic nitrile and the catalyst precursor, OsH₆(PⁱPr₃)₂, in anhydrous THF.

-

Add deionized water to the reaction mixture.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 100 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product amide can be isolated using standard workup and purification procedures (e.g., extraction and chromatography).

Catalytic Cycle

The catalytic cycle for the osmium-catalyzed hydration of nitriles involves the formation of an osmium-amidate intermediate.[2][3][4]

Catalytic Oxidation of Alkanes

The direct oxidation of C-H bonds in alkanes to alcohols and ketones is a highly sought-after transformation. Osmium complexes derived from this compound can catalyze this challenging reaction using common oxidants like hydrogen peroxide.[5][6]

Quantitative Data Summary

| Alkane | Catalyst System | Oxidant | Temperature (°C) | Product(s) | Turnover Number (TON) |

| Cyclohexane | Os complex/Pyridine | H₂O₂ | 60 | Cyclohexanol, Cyclohexanone | Up to 500 |

| Adamantane | Os complex | H₂O₂ | 25 | 1-Adamantanol, 2-Adamantanone | High |

Data is representative of osmium-catalyzed alkane oxidations where Os(III) chloride hydrate can serve as the precursor.[5][6]

Experimental Protocols

Protocol 2.1: General Procedure for Alkane Oxidation

Materials:

-

Alkane

-

This compound

-

Pyridine (or other suitable ligand)

-

Hydrogen peroxide (30% aqueous solution)

-

Acetonitrile (solvent)

-

Reaction vessel

Procedure:

-

In a reaction vessel, dissolve the alkane, this compound, and pyridine in acetonitrile.

-

Stir the mixture at the desired temperature.

-

Slowly add hydrogen peroxide to the reaction mixture over a period of time using a syringe pump.

-

Monitor the reaction by GC-MS.

-

After the reaction is complete, quench any remaining peroxide by adding a reducing agent (e.g., sodium sulfite solution).

-

Extract the products with an organic solvent and purify by column chromatography.

Catalytic Cycle

The proposed mechanism often involves the formation of a high-valent osmium-oxo species which is the active oxidant.[6]

Asymmetric Dihydroxylation of Olefins